Northiaden

Vue d'ensemble

Description

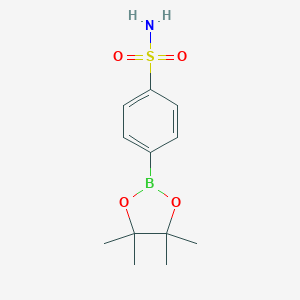

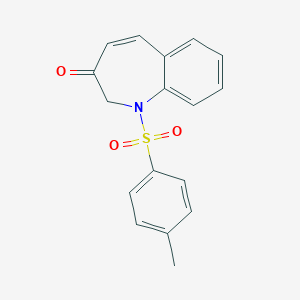

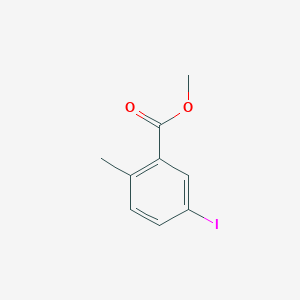

. Il appartient à la classe des antidépresseurs tricycliques et est connu pour son rôle dans le traitement des troubles dépressifs. Le composé a une formule moléculaire de C18H19NS et une masse molaire de 281,42 g/mol .

Applications De Recherche Scientifique

Northiaden has several scientific research applications, including:

Mécanisme D'action

Northiaden, also known as Nordosulepin or Northiadene, is a major active metabolite of the tricyclic antidepressant (TCA) dosulepin . This article will discuss the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets the noradrenaline transporter (NAT) and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of biogenic amines, which are key neurotransmitters in the brain.

Mode of Action

This compound interacts with its targets by inhibiting their reuptake activity . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the regulation of biogenic amines. By inhibiting the reuptake of noradrenaline and serotonin, this compound alters the balance of these neurotransmitters in the brain, affecting mood and anxiety levels .

Pharmacokinetics

This compound is readily absorbed from the small intestine and is extensively metabolized on first-pass through the liver . Peak plasma concentrations occur within 2-3 hours of oral administration . The elimination half-life of this compound is approximately 33 to 60 hours , suggesting a slow elimination rate compared to dosulepin . This slow elimination rate contributes significantly to the therapeutic effect of dosulepin .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in the levels of noradrenaline and serotonin in the synaptic cleft. This increase enhances neurotransmission, which can alleviate symptoms of depression and anxiety .

Analyse Biochimique

Biochemical Properties

Northiaden shows a slight selectivity for norepinephrine (NA) reuptake inhibition . It interacts with various enzymes and proteins, including those involved in the reuptake of biogenic amines . These interactions are crucial for its function as an antidepressant.

Cellular Effects

The effects of this compound on cells are primarily related to its role in inhibiting the reuptake of biogenic amines This inhibition increases the availability of these neurotransmitters at the synaptic cleft, influencing cell function

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with biogenic amine transporters . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft. This can lead to changes in gene expression and potentially influence enzyme activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been observed in laboratory settings. Notably, this compound has a slower elimination rate (36–46 hours) compared to dosulepin (14–24 hours), suggesting that this compound contributes significantly to the therapeutic effect of dosulepin over time .

Metabolic Pathways

This compound is a metabolite of dosulepin and is involved in its metabolic pathway . Dosulepin undergoes extensive hepatic metabolism to form this compound and dosulepin S-oxide . This compound S-oxide is among the basic metabolites found in urine .

Méthodes De Préparation

La synthèse du northiadène implique la déméthylation de la dosulépine. Les conditions réactionnelles incluent généralement l'utilisation d'acides ou de bases fortes pour faciliter l'élimination du groupe méthyle de la dosulépine . Les méthodes de production industrielle du northiadène ne sont pas largement documentées, mais elles suivent probablement des principes similaires à ceux utilisés dans la synthèse en laboratoire, mis à l'échelle pour la production de masse.

Analyse Des Réactions Chimiques

Le northiadène subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le northiadène peut être oxydé pour former du northiadène S-oxyde.

Réduction : Les réactions de réduction sont moins courantes pour le northiadène en raison de sa structure stable.

Substitution : Le northiadène peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des acides ou des bases forts pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent le northiadène S-oxyde et d'autres métabolites mineurs .

Applications de la recherche scientifique

Le northiadène a plusieurs applications de recherche scientifique, notamment :

Biologie : Étudié pour ses effets sur la recapture des neurotransmetteurs et la liaison aux récepteurs.

Médecine : Investigé pour ses effets thérapeutiques dans le traitement de la dépression et des troubles anxieux.

Mécanisme d'action

Le northiadène exerce ses effets en inhibant la recapture de la noradrénaline et de la sérotonine, augmentant leurs niveaux dans la fente synaptique . Il se lie au transporteur de la noradrénaline et au transporteur de la sérotonine, empêchant la recapture de ces neurotransmetteurs . Cette action améliore la neurotransmission et atténue les symptômes de la dépression. Le northiadène agit également comme un antagoniste à certains récepteurs de la sérotonine, contribuant à ses effets antidépresseurs .

Comparaison Avec Des Composés Similaires

Le northiadène est similaire à d'autres antidépresseurs tricycliques tels que l'amitriptyline, la nortriptyline et la lofépramoine . il a des propriétés uniques qui le distinguent de ces composés :

Nortriptyline : La nortriptyline est un métabolite de l'amitriptyline et inhibe principalement la recapture de la noradrénaline, comme le northiadène.

Lofépramoine : La lofépramoine est métabolisée en desipramine, qui a une demi-vie plus courte que le northiadène.

Ces différences mettent en évidence les propriétés pharmacocinétiques et pharmacodynamiques uniques du northiadène, ce qui en fait un composé précieux dans l'étude et le traitement des troubles dépressifs.

Propriétés

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTELXJYVTOFJAI-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

844-12-2 (hydrochloride) | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701162830 | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24881-71-8, 1154-09-2 | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24881-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024881718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTHIADEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8W20XLE56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[2-di(phenyl)phosphanylacetyl]oxyamino]azanium;di(prop-2-enyl)phosphinate](/img/structure/B26432.png)

![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)